molecular formula C14H14F3N3OS B2619624 1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide CAS No. 2415503-54-5

1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B2619624
CAS No.: 2415503-54-5
M. Wt: 329.34
InChI Key: QPSMMVAODACTBG-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group and a benzothiazole ring in its structure contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences .

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with trifluoroacetic acid to form the benzothiazole core. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product .

Industrial production methods often involve optimizing these reactions for scale, using catalysts and solvents that enhance yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can significantly improve the efficiency of the process .

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzothiazole ring can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3OS/c15-14(16,17)9-2-1-3-10-11(9)19-13(22-10)20-6-4-8(5-7-20)12(18)21/h1-3,8H,4-7H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSMMVAODACTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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